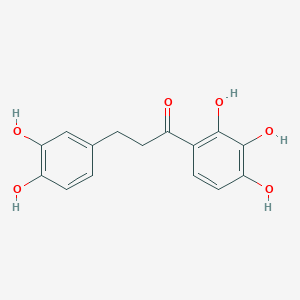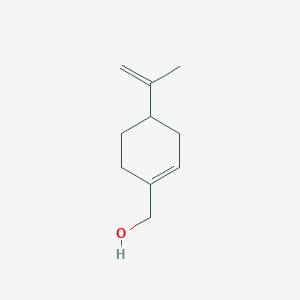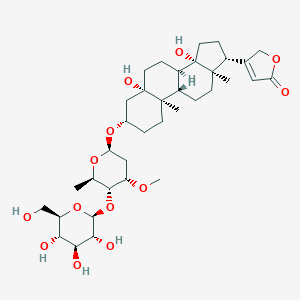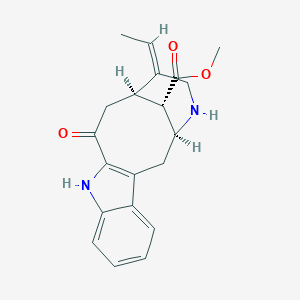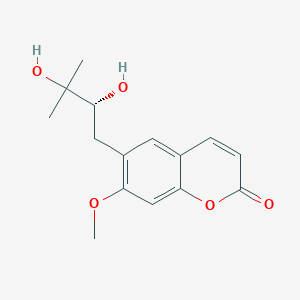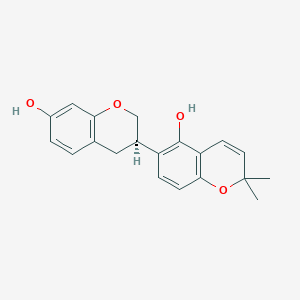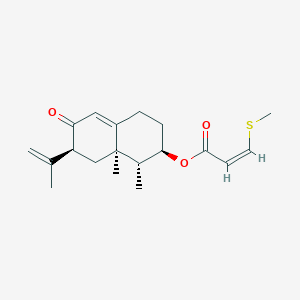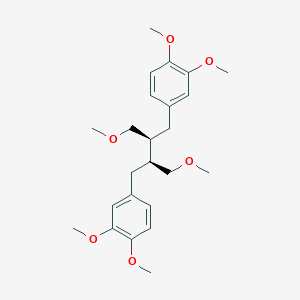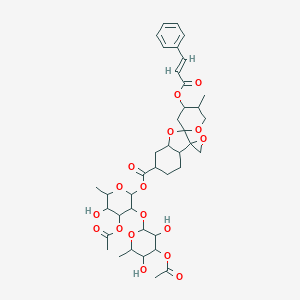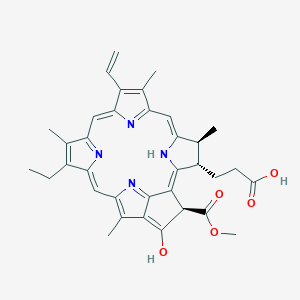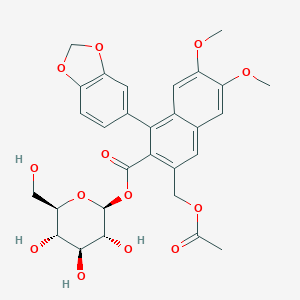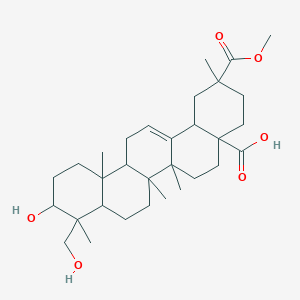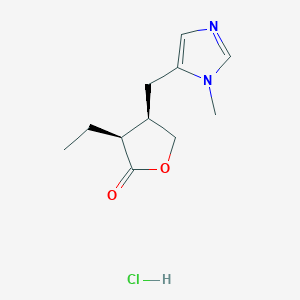
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Übersicht
Beschreibung
Polygalacic acid is a triterpenoid saponin that has been found in P. grandiflorum with antioxidant and neuroprotective activities. It scavenges peroxyl and peroxynitrite radicals in total oxidant-scavenging capacity (TOSC) assays when used at concentrations ranging from 25 to 200 µM. Polygalacic acid (3, 6, and 12 mg/kg) reverses scopolamine-induced increases in escape latency and decreases in the time spent in the target quadrant of the Morris water maze, decreases in hippocampal acetylcholine (ACh) levels, increases in hippocampal IL-1β and IL-10 levels, and decreases in brain superoxide dismutase (SOD) and glutathione (GSH) levels in mice.
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Bellis perennis with data available.
Wissenschaftliche Forschungsanwendungen
Food and Cosmetics Industry
- Field : Food and Cosmetics Industry
- Application Summary : Triterpenoid saponins have emerged as commercially significant compounds with expanding applications in food and cosmetics due to their surfactant properties .
- Methods of Application : They are often extracted from plants and used as additives in various products .
- Results : The use of these compounds has led to the development of products that are more appealing to consumers who demand natural ingredients .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application Summary : Triterpenoid saponins are used in the semi-synthesis of steroidal medicines for phytotherapy .
- Methods of Application : These compounds are extracted from plants and then chemically modified to enhance their pharmacological effects .
- Results : The use of triterpenoid saponins has led to the development of new therapeutic agents .
Traditional Medicine
- Field : Traditional Medicine
- Application Summary : Triterpenoid saponins are used in traditional medical practices as a well-known aphrodisiac, galactagogue, and health tonic .
- Methods of Application : These compounds are often consumed directly or used in the preparation of traditional remedies .
- Results : Many people report beneficial effects from the use of these compounds, although scientific evidence may vary .
Immunoadjuvants
- Field : Immunology
- Application Summary : Saponins are relevant for their activities as immunoadjuvants, promoting immune responses in both veterinary and human vaccine formulations .
- Methods of Application : They are often incorporated into vaccine formulations to enhance the body’s immune response .
- Results : The use of saponins as immunoadjuvants has improved the efficacy of various vaccines .
Anti-inflammatory and Antioxidant Agents
- Field : Pharmacology
- Application Summary : Saponins have anti-inflammatory and antioxidant properties .
- Methods of Application : These compounds are often used in the formulation of drugs designed to combat inflammation and oxidative stress .
- Results : The use of saponins has led to the development of effective treatments for a variety of conditions associated with inflammation and oxidative stress .
Anticancer Agents
- Field : Oncology
- Application Summary : Saponins have anticancer properties .
- Methods of Application : These compounds are often used in the formulation of drugs designed to combat various types of cancer .
- Results : The use of saponins has led to the development of promising new treatments for cancer .
Antimicrobial Agents
- Field : Microbiology
- Application Summary : Triterpenoid saponins have been found to possess antimicrobial properties .
- Methods of Application : These compounds are often used in the formulation of drugs designed to combat various types of microbial infections .
- Results : The use of saponins has led to the development of effective treatments for a variety of microbial infections .
Hypolipidemic Agents
- Field : Cardiology
- Application Summary : Saponins have hypolipidemic properties .
- Methods of Application : These compounds are often used in the formulation of drugs designed to lower lipid levels .
- Results : The use of saponins has led to the development of effective treatments for conditions associated with high lipid levels .
Immunomodulating Agents
- Field : Immunology
- Application Summary : Saponins have immunomodulating properties .
- Methods of Application : These compounds are often used in the formulation of drugs designed to modulate the immune response .
- Results : The use of saponins has led to the development of effective treatments for a variety of conditions associated with immune response .
Cytotoxic Agents
- Field : Oncology
- Application Summary : Saponins have cytotoxic properties .
- Methods of Application : These compounds are often used in the formulation of drugs designed to combat various types of cancer .
- Results : The use of saponins has led to the development of promising new treatments for cancer .
Industrial Biotechnology
- Field : Industrial Biotechnology
- Application Summary : Triterpenoids have emerged as high-value therapeutics, especially in the arena of preventive and curative healthcare, perfumery, flavoring, and cosmetic industry .
- Methods of Application : These compounds are often used in the formulation of various industrial products .
- Results : The use of triterpenoids has led to the development of a wide range of commercial products .
Biosynthetic Production
- Field : Synthetic Biology
- Application Summary : Triterpenoids are an important group of compounds that are widely used in the fields of pharmacology, food, and industrial biotechnology .
- Methods of Application : Various strategies are used to enhance their biosynthetic production to facilitate the commercial process of triterpenoids through the synthetic biology method .
- Results : The use of these strategies has improved the production of these active metabolites .
Eigenschaften
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGRGBDMBZXKF-KZMOAHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944988 | |
| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
CAS RN |
22338-71-2 | |
| Record name | Polygalacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



